2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone
Description
Propriétés
IUPAC Name |
2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6OS/c1-14-7-9-24(10-8-14)16(26)12-27-19-17-18(20-13-21-19)25(23-22-17)11-15-5-3-2-4-6-15/h2-6,13-14H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLWDCOFRFDOQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Structural and Physicochemical Comparison with Analogues
The following table compares the target compound with structurally related analogues, emphasizing substituent variations and their implications:
Key Observations:
Substituent Impact on Lipophilicity :
- The target compound (LogP 3.2) is less lipophilic than the chlorophenyl analogue (LogP 4.1) , likely due to the polar thioether and methylpiperidine groups. The chlorophenyl group in the latter enhances hydrophobic binding but may increase metabolic liability.
- The imidazo-pyrrolo-pyrazine analogue (LogP 2.8) exhibits lower lipophilicity, attributed to its nitrogen-rich core and pyrimidinyl substituent.
The 4-methylpiperidine in the target compound restricts rotation, favoring entropically driven binding to rigid enzyme sites.
Metabolic Considerations :
- Thioethers (target compound) resist oxidative metabolism better than ethers or amines, suggesting enhanced stability .
- Piperazine-containing analogues are prone to N-dealkylation, a common metabolic pathway that may limit bioavailability .
Broader Context of Heterocyclic Compounds in Drug Discovery
While the target compound and its chlorophenyl analogue share a triazolo-pyrimidine core, imidazo-pyrrolo-pyrazine derivatives represent a distinct structural class. These compounds prioritize fused polycyclic systems for π-π stacking interactions with nucleic acids or ATP-binding pockets. For example, the pyrimidin-2-yl group in the imidazo-pyrrolo-pyrazine analogue may mimic adenine, enabling kinase inhibition. Such diversity underscores the importance of core heterocycle selection in tuning target specificity.
Research Findings and Implications
- Triazolo-Pyrimidine Core : Common in kinase inhibitors (e.g., PI3K, mTOR), this scaffold provides a planar surface for hydrophobic and aromatic interactions. The 7-thio substitution in the target compound may reduce off-target effects compared to bulkier groups .
- Piperidine vs. Piperazine : Piperidine’s reduced basicity (pKa ~10) compared to piperazine (pKa ~9.8 and ~5.6) may decrease cationic interactions at physiological pH, altering tissue distribution .
- Patent Trends : Recent patents highlight a shift toward fused heterocycles (e.g., imidazo-pyrrolo-pyrazines) for improved CNS penetration, though triazolo-pyrimidines remain favored for peripheral targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
